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Compound of Interest

Compound Name: tert-Butyl (chloromethyl) succinate

CAS No.: 432037-43-9

Cat. No.: B1320742

Get Quote

CAS No: 432037-43-9 | Formula: Cngcontent-ng-c176312016="" _nghost-ng-c3009799073=""

class="inline ng-star-inserted">

H

ClO

| M.W.: 222.67 g/mol [1]

Executive Summary
tert-Butyl (chloromethyl) succinate is a specialized bifunctional linker used primarily in the

synthesis of acyloxyalkyl prodrugs. Its structural asymmetry is its defining feature: the tert-butyl

group provides acid-labile protection (or steric bulk), while the chloromethyl ester serves as a

highly reactive electrophile for coupling with carboxylic acid-containing drugs (e.g.,

cephalosporins, ampicillin).

This guide details the structural properties, validated synthesis via Phase Transfer Catalysis

(PTC), and the mechanistic logic of its application in drug delivery systems.
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Structural Analysis & Physicochemical Properties
The molecule represents a mixed ester of succinic acid.[2] The distinct reactivity profiles of the

two ester termini allow for orthogonal manipulation in synthetic schemes.

Property Data Note

Appearance Colorless to pale yellow liquid Sensitive to moisture.

Boiling Point ~255 °C (Predicted)

Typically purified via column

chromatography or high-vac

distillation.

Density ~1.14 g/cm³

LogP 1.85 (Predicted)
Moderate lipophilicity suitable

for membrane permeability.

Solubility DCM, EtOAc, THF

Hydrolyzes in aqueous buffers

(slow at neutral pH, fast at high

pH).[1]

NMR Diagnostic Signatures (CDCl )
Researchers should use these signals to confirm product integrity:

~5.70 ppm (s, 2H): The -OCH

Cl methylene protons. This is the critical diagnostic peak. A shift or splitting here indicates
hydrolysis or dimerization.

~1.45 ppm (s, 9H): The -C(CH

)

tert-butyl protons.

~2.60 ppm (m, 4H): The succinate backbone (-CH

CH

-).
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Synthetic Pathways
While chloromethyl esters can be synthesized using chloromethyl chlorosulfate, the Phase

Transfer Catalysis (PTC) method is preferred for this mixed ester to prevent acid-catalyzed

transesterification or cleavage of the sensitive tert-butyl group.[1]

Method: Phase Transfer Alkylation
Reaction Logic: The potassium salt of mono-tert-butyl succinate acts as a nucleophile,

attacking a dihalomethane (bromochloromethane) at the interface of water and organic solvent,

mediated by a quaternary ammonium salt.[1]

Reagents
Substrate: Mono-tert-butyl succinate (CAS 15026-17-2).

Alkylating Agent: Bromochloromethane (Excess).

Base: Potassium Bicarbonate (KHCO

) or Tetrabutylammonium hydroxide.[1]

Catalyst: Tetrabutylammonium hydrogensulfate (TBAHS).

Solvent: DCM / Water biphasic system.

Step-by-Step Protocol
Salt Formation: Dissolve mono-tert-butyl succinate (1.0 eq) in DCM. Add a solution of KHCO

(1.1 eq) in water. Stir vigorously for 15 minutes.

Catalyst Addition: Add TBAHS (0.1 eq) to the biphasic mixture.

Alkylation: Add Bromochloromethane (5.0 eq) dropwise. Note: Excess is crucial to prevent

the formation of the bis-succinate dimer.

Reaction: Reflux at 40°C with vigorous stirring (1000 rpm) for 4–6 hours. Monitor by TLC

(visualize with KMnO
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; chloromethyl esters are often UV weak).

Workup:

Separate organic phase.

Wash with water (2x) and brine (1x).

Dry over anhydrous Na

SO

.[3]

Purification: Concentrate under reduced pressure. Purify via flash column chromatography

(Silica gel, Hexanes:EtOAc gradient) to remove traces of unreacted acid and dimer.
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Figure 1: Phase Transfer Catalysis workflow for synthesizing the target linker.

Application in Prodrug Design
The primary utility of tert-butyl (chloromethyl) succinate is to transiently mask carboxylic acid

drugs (Drug-COOH) to improve lipophilicity and oral bioavailability.[1]

Mechanism of Action[2][4][5][6][7][8]
Coupling: The Drug-COOH is reacted with tert-butyl (chloromethyl) succinate (using

base/NaI) to form the Drug-Succinate-tBu conjugate.

Bioactivation (In Vivo):

Step 1: Esterases (e.g., in the intestine or liver) attack the terminal ester.[1]
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Step 2: If the t-butyl group is removed first (less likely enzymatically, more likely if

designed for specific cleavage), it exposes a free carboxylate.

Step 3 (Standard): The esterase attacks the ester bond linking the succinate to the drug.

Step 4: Spontaneous collapse of the hydroxymethyl intermediate releases the active drug

and formaldehyde.

Note: Often, the t-butyl group is removed chemically before final formulation if the goal is to

have a free succinic acid terminus to increase solubility, or it is kept to maximize lipophilicity.
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Figure 2: Bioactivation pathway of acyloxyalkyl ester prodrugs.

Safety & Handling Standards
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CRITICAL WARNING: Chloromethyl esters are alkylating agents. They are structurally related

to chloromethyl methyl ether (MOM-Cl), a known carcinogen.

Engineering Controls: All synthesis and handling must occur inside a certified chemical fume

hood.

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Decontamination: Quench all glassware and spills with aqueous ammonia or dilute NaOH to

hydrolyze the chloromethyl ester before disposal.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture will hydrolyze the

chloromethyl group, releasing HCl and formaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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